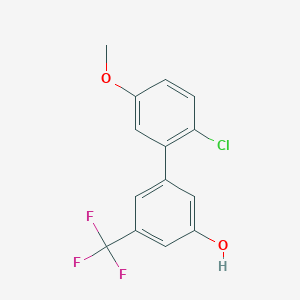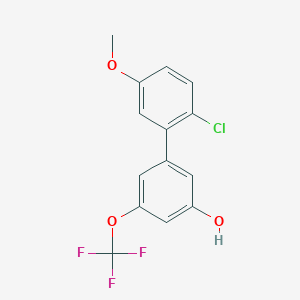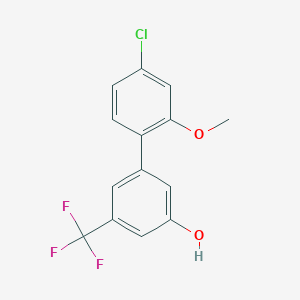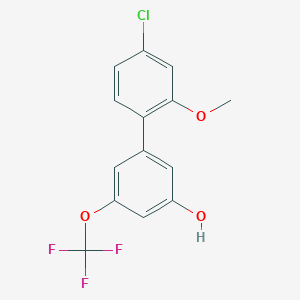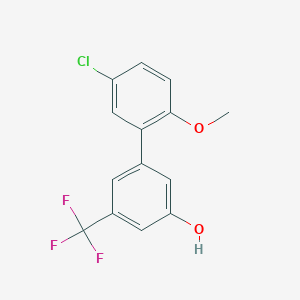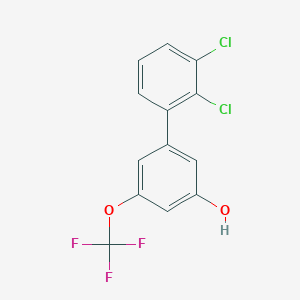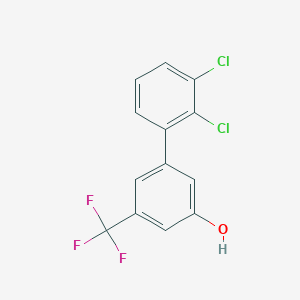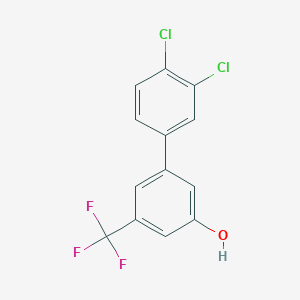
5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-TFMP-3-TFMOP) is a synthetic compound used in a wide variety of scientific research applications. It is a trifluoromethyl substituted phenol that has been found to be particularly useful in laboratory experiments due to its stability and low reactivity. 5-TFMP-3-TFMOP has been studied extensively in the fields of organic chemistry, biochemistry, and physiology, and has been found to have a number of advantageous properties that make it a valuable tool in the laboratory.
Applications De Recherche Scientifique
5-TFMP-3-TFMOP has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of a variety of organic compounds, such as amides, esters, and heterocycles. It has also been used as a reagent in organic reactions, such as the synthesis of polyfluorinated compounds and the preparation of trifluoromethylated benzoxazoles. In addition, 5-TFMP-3-TFMOP has been used in the synthesis of pharmaceuticals, such as the anticonvulsant drug pregabalin.
Mécanisme D'action
The mechanism of action of 5-TFMP-3-TFMOP is not well understood. However, it is believed that the trifluoromethyl groups on the phenolic ring of the compound interact with the nucleophilic sites of the reactants, resulting in the formation of a new bond. This mechanism is believed to be the same for the synthesis of amides, esters, and heterocycles.
Biochemical and Physiological Effects
5-TFMP-3-TFMOP has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 5-TFMP-3-TFMOP has been found to be an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. 5-TFMP-3-TFMOP has also been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
5-TFMP-3-TFMOP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-TFMP-3-TFMOP is its low reactivity, which allows it to be used in a wide variety of reactions without the need for additional reagents or catalysts. Additionally, 5-TFMP-3-TFMOP is relatively stable and can be stored for long periods of time. However, 5-TFMP-3-TFMOP is not soluble in water, which can limit its use in certain reactions.
Orientations Futures
There are a number of potential future directions for research involving 5-TFMP-3-TFMOP. One potential direction is the development of new synthetic methods for the synthesis of 5-TFMP-3-TFMOP and related compounds. Additionally, further research into the biochemical and physiological effects of 5-TFMP-3-TFMOP could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 5-TFMP-3-TFMOP could lead to the development of new synthetic strategies for the synthesis of organic compounds.
Méthodes De Synthèse
5-TFMP-3-TFMOP is synthesized through the reaction of 4-trifluoromethylphenol and 3-trifluoromethoxyphenol in a two-step synthesis process. In the first step, 4-trifluoromethylphenol is reacted with trifluoromethyl iodide to produce 4-trifluoromethylphenyl iodide. In the second step, 4-trifluoromethylphenyl iodide is reacted with 3-trifluoromethoxyphenol to produce 5-TFMP-3-TFMOP. The reaction is carried out in a solvent, such as ethanol or acetonitrile, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
3-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-8(2-4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROXQDULXXWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686693 |
Source


|
| Record name | 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-28-4 |
Source


|
| Record name | 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

